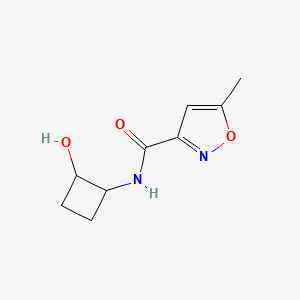

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is further modified with a 2-hydroxycyclobutyl moiety, while position 5 of the isoxazole ring bears a methyl group. This compound belongs to a broader class of isoxazole carboxamides, which are studied for their diverse pharmacological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-4-7(11-14-5)9(13)10-6-2-3-8(6)12/h4,6,8,12H,2-3H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBCXGHAUJDMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the cyclobutyl and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the use of advanced analytical techniques to monitor reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions may yield amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Aromatic N-Substituents

Example: N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (Compound 32)

- Structure: Features a dichlorophenoxy-methoxybenzyl group at the carboxamide nitrogen .

- Synthesis : Prepared via LiAlH4-mediated reduction of nitriles in ether, followed by purification via silica gel chromatography (95.1% purity) .

- Key Differences :

- The aromatic substituent enhances lipophilicity compared to the hydroxycyclobutyl group.

- Lacks the stereochemical complexity of the cyclobutane ring.

- Higher molecular weight (due to bulky substituents) may reduce bioavailability.

Example: N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Analogues with Heterocyclic N-Substituents

Example: N-(9H-Purin-6-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxamide

- Structure : Purine ring at the carboxamide nitrogen and a tetrahydronaphthalenyl group at position 5 of the isoxazole .

- Activity: Potent xanthine oxidase inhibitor (nanomolar Ki) via competitive binding .

- Comparison :

- The purine moiety enables π-π stacking interactions in enzyme active sites, absent in the hydroxycyclobutyl derivative.

- Bulky substituents at position 5 enhance binding affinity, suggesting that the target compound’s methyl group may limit activity against similar targets.

Analogues with Aliphatic Hydroxyl Groups

Example: (2S,4R)-4-Hydroxy-1-((R)-3-Methyl-2-(5-Methyl-1,2,4-Oxadiazol-3-yl)Butanoyl)-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide

Data Tables

Table 1: Structural and Physicochemical Comparison

Critical Discussion

- Synthetic Accessibility : The hydroxycyclobutyl group in the target compound introduces challenges in stereoselective synthesis, contrasting with the straightforward aromatic substitutions in Compounds 32 and 33 .

- Bioactivity Potential: While purine-based analogs demonstrate nanomolar enzyme inhibition , the target compound’s aliphatic hydroxyl group may favor solubility over potency.

- Metabolic Stability : The cyclobutyl ring may confer resistance to oxidative metabolism compared to chlorophenyl or purine derivatives, which are prone to CYP450-mediated degradation.

Biological Activity

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has attracted attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- Cyclobutyl ring : Contributes to the compound's reactivity and interaction with biological targets.

- Oxazole ring : Imparts heterocyclic properties that may enhance biological activity.

- Carboxamide group : Increases solubility and potential interactions with biomolecules.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to:

- Enzyme inhibition : Modulating the activity of enzymes involved in critical metabolic pathways.

- Receptor binding : Affecting cellular signaling cascades that regulate cell growth and survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various pathogens, demonstrating significant inhibition zones in agar diffusion assays. The compound showed particular efficacy against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity in Cancer Cells : In a study involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity. At concentrations above 10 µM, significant reductions in cell viability were observed.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.